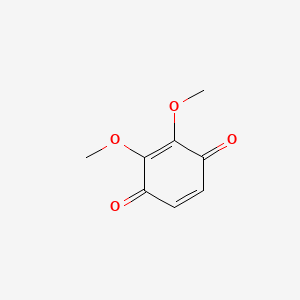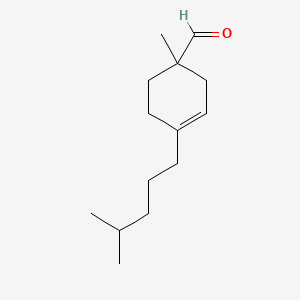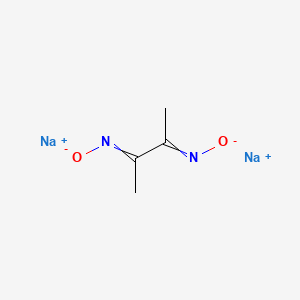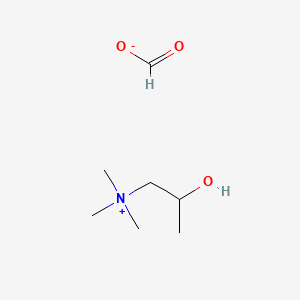
2,3-Dimethoxy-1,4-benzoquinone
概要
説明
2,3-Dimethoxy-1,4-benzoquinone is a chemical compound with the molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is a member of the quinone family, which includes compounds such as anthraquinone and hydroquinone.
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-1,4-benzoquinone involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions . An 80% overall yield was demonstrated on a multi-gram scale .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .Chemical Reactions Analysis
2,3-Dimethoxy-1,4-benzoquinone is a redox-active compound . It is known to act as a mobile mediator for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .Physical And Chemical Properties Analysis
2,3-Dimethoxy-1,4-benzoquinone is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学的研究の応用
Redox Active Cofactors in Photosynthesis
Quinones, including 2,3-Dimethoxy-1,4-benzoquinone, serve as redox active cofactors in bacterial photosynthetic reaction centers such as photosystem I, photosystem II, cytochrome bc 1, and cytochrome b 6 f . They play a key role in several cellular processes, including mitochondrial electron transport .
2. Key Intermediate for Preparing Coenzyme Q 2,3-Dimethoxy-1,4-benzoquinone is a key intermediate for preparing Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .
Coenzyme Q Analogues
2,3-Dimethoxy-5-methyl-1,4-benzoquinones are Coenzyme Q analogues and have attracted considerable attention due to their biological and pharmacological activities . They have been found to have protocollagen-proline hydroxylase inhibiting activity, collagen biosynthesis inhibitory activity, and 5-lipoxygenase suppressant activity .
Treatment of Various Diseases
These Coenzyme Q analogues are useful for the prevention and treatment of diseases such as hepatocirrhosis, arteriosclerosis, Alzheimer’s disease, Parkinson’s disease, urticaria, etc .
Antibacterial Activity
Some 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives inhibit the growth of both gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), microorganisms that cause food poisoning and rheumatic fever .
Anticancer Agent
2,6-Dimethoxy-1,4-benzoquinone, a variant of 2,3-Dimethoxy-1,4-benzoquinone, is an anticancer agent . The kinetics of its cyclic redox transformation induced by ascorbate (AscH-) has been studied using the Clark electrode and ESR techniques .
作用機序
Target of Action
2,3-Dimethoxy-1,4-benzoquinone is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . Ubiquinone is a vital cell antioxidant and an essential component of the Electron Transport Chain (ETC) found in all cellular membranes . The primary targets of 2,3-Dimethoxy-1,4-benzoquinone are therefore the components of the ETC, particularly complex III .
Mode of Action
2,3-Dimethoxy-1,4-benzoquinone interacts with its targets by transferring electrons directly to complex III of the mitochondrial ETC . This action bypasses any upstream damage to the ETC, thereby restoring cellular energy (ATP) generation . The antioxidant function of 2,3-Dimethoxy-1,4-benzoquinone is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates .
Biochemical Pathways
2,3-Dimethoxy-1,4-benzoquinone affects the biochemical pathways involved in oxidative phosphorylation and electron transport processes . By interacting with the ETC, it increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage .
Pharmacokinetics
The pharmacokinetic properties of 2,3-Dimethoxy-1,4-benzoquinone are similar to those of its analogue, ubiquinone . Over 99% of parent idebenone is metabolized, indicating a high first-pass effect . The Cmax and AUC0−t values for parent idebenone and its metabolites increase in a dose-proportional manner . There is virtually no accumulation of parent drug or metabolites following multiple dosing .
Result of Action
The molecular and cellular effects of 2,3-Dimethoxy-1,4-benzoquinone’s action include the reduction of oxidative damage and improvement of ATP production . This results in enhanced mitochondrial function and cytoprotection . In addition, 2,3-Dimethoxy-1,4-benzoquinone has been reported to exhibit various biological properties including anti-inflammatory, antitumor, and antibacterial activities .
Action Environment
The action, efficacy, and stability of 2,3-Dimethoxy-1,4-benzoquinone can be influenced by environmental factors. For instance, the presence of food can increase the exposure to parent idebenone . Furthermore, the compound’s action can be affected by the presence of other reactive oxygen species (ROS)-dependent signal systems in a cell . As NQO1 is an inducible enzyme regulated by oxidative stress and the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, optimizing NQO1 expression in appropriate cell types within a specific disease context may be key to delivering on 2,3-Dimethoxy-1,4-benzoquinone’s therapeutic potential .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHCXOXVRHBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185095 | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-1,4-benzoquinone | |
CAS RN |
3117-02-0 | |
| Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3117-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)







![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)



